1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds constitute the backbone of modern pharmaceuticals, with over 85% of biologically active chemical entities containing at least one heterocyclic ring. These structures enable precise modulation of solubility, lipophilicity, and hydrogen-bonding capacity, critical for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. Nitrogen- and sulfur-containing heterocycles, such as thiazoles and pyridines, are particularly prevalent due to their bioisosteric compatibility with endogenous biomolecules. For instance, the blockbuster drug atorvastatin (Lipitor®) incorporates a pyrrole heterocycle, underscoring their therapeutic relevance. The synthetic accessibility of heterocycles via metal-catalyzed cross-coupling and multicomponent reactions further accelerates their application in drug design.
Historical Development of Pyrano[4,3-d]Thiazole Derivatives
Pyrano[4,3-d]thiazole derivatives emerged as a focus of medicinal chemistry due to their fused bicyclic structure, which enhances metabolic stability and target affinity. Early synthetic routes relied on Michael addition reactions between thiazolidinones and activated nitriles. For example, 1,3-thiazolidin-2,5-dione reacts with arylidenemalononitriles under microwave irradiation to yield pyrano[2,3-d]thiazoles in 75–90% yields. Subsequent advancements incorporated domino reactions catalyzed by piperidine or morpholine, enabling one-pot syntheses of complex derivatives. These methods emphasized efficiency, with reaction times reduced to 10–15 minutes under microwave conditions. Biological evaluations revealed promising antimicrobial and anticancer activities, driving further structural diversification.
Table 1: Key Synthetic Routes for Pyrano[4,3-d]Thiazole Derivatives
Evolution of Dihydropyridine-Thiazole Hybrid Molecules
The fusion of dihydropyridine and thiazole motifs leverages synergistic pharmacological effects. The Hantzsch synthesis, a cornerstone for dihydropyridine preparation, involves condensing ethyl acetoacetate, aldehydes, and ammonium acetate. Recent innovations, such as nitrous acid-mediated oxidation, enabled efficient access to bis-thiazole tethered dihydropyridines with enhanced anticancer activity. Pyridine-thiazole hybrids, like 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, demonstrated selective cytotoxicity against leukemia cells (IC50 = 0.57 µM) while sparing normal keratinocytes. Structural analyses linked this selectivity to PARP1 inhibition and DNA damage induction.
Research Objectives and Scope
This article aims to elucidate the synthetic pathways, structural characteristics, and potential therapeutic applications of 1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide. Key objectives include:
- Investigating novel synthetic strategies combining Hantzsch dihydropyridine synthesis with pyrano[4,3-d]thiazole cyclization.
- Evaluating the compound’s binding affinity to oncogenic targets (e.g., VEGFR-TK) through molecular docking.
- Assessing pharmacokinetic advantages conferred by the hybrid architecture, such as improved bioavailability and target engagement.
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-16-5-2-3-8(12(16)18)11(17)15-13-14-9-4-6-19-7-10(9)20-13/h2-3,5H,4,6-7H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVXEDWDQICIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=NC3=C(S2)COCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that are further reacted with arylidenemalononitrile to produce the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
Biology
- Enzyme Inhibition : Research indicates that 1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide may act as an enzyme inhibitor. This interaction can be crucial for understanding metabolic pathways and developing targeted therapies.
Medicine
- Anticancer Properties : Preliminary studies suggest potential anticancer activity. The compound's ability to interact with biological macromolecules positions it as a candidate for further investigation in cancer therapeutics.
- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against various bacterial strains. This application could lead to the development of new antibiotics in response to rising antibiotic resistance.
Industry
- Material Development : The compound's unique chemical properties make it suitable for creating new materials with specific functionalities. Its application in polymer chemistry and materials science is an area of ongoing research.
Case Studies and Research Findings
Several studies have evaluated the biological activities of this compound:
- Anticancer Studies : In vitro tests have demonstrated that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. For instance, modifications to the pyrano-thiazole structure have been linked to enhanced anticancer activity ( ).
- Antimicrobial Efficacy : A study focusing on similar heterocyclic compounds reported significant antibacterial activity against Gram-positive bacteria. This suggests that this compound could be further explored for its potential as a new antimicrobial agent ( ).
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound’s structural features, synthesis, and characterization methods with those of analogs from the evidence.
Structural Features
Target Compound
- Core structure: Fused pyrano[4,3-d][1,3]thiazole ring system.
- Substituents :
- 1-Methyl-2-oxo-1,2-dihydropyridine moiety.
- Carboxamide group at position 3 of the pyridine ring.
Analog Compounds (from Evidence)
Key Observations :
- The target’s pyrano-thiazole system distinguishes it from analogs with imidazo-pyridine () or pyrazolo-pyridine () cores.
- The carboxamide group is a shared feature with Compound 41 () and CAS 1005612-70-3 (), though their substitution patterns differ.
- Unlike the nitroaryl and ester groups in Compounds 2d and 1l (), the target lacks electron-withdrawing substituents, which may influence solubility or reactivity.
Target Compound
No synthesis data are available in the evidence.
Analog Compounds
Key Observations :
Physicochemical Properties
Target Compound
- Predicted solubility : Moderate, due to carboxamide and heterocyclic polarity.
- Stability: The fused pyrano-thiazole may enhance rigidity compared to non-fused analogs.
Analog Compounds
Research Implications and Gaps
- Structural Uniqueness: The target’s pyrano-thiazole system is absent in the evidence compounds, warranting further exploration of its electronic or steric effects.
- Synthetic Challenges : The absence of yield or purity data for the target limits comparison, though analogs suggest that multi-step reactions may require optimization .
- Biological Potential: While none of the evidence compounds disclose biological data, the carboxamide group in the target and Compound 41 () could facilitate interactions with biological targets (e.g., kinases or GPCRs).
Biological Activity
1-Methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological characterization, and therapeutic potentials of this compound based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₉N₃O₃S
- Molecular Weight : 251.27 g/mol
- CAS Number : 1344367-35-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity
- Anticancer Activity
- Antioxidant Properties
Antimicrobial Activity
A study published in MDPI highlighted the antimicrobial properties of thiazole derivatives similar to this compound. The results demonstrated promising antibacterial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Bacillus cereus | 0.23 - 0.70 mg/mL | 0.47 - 0.94 mg/mL |
| Escherichia coli | Moderate activity | Varies by compound |
| Salmonella Typhimurium | Good activity | Varies by compound |
The structure of the compound plays a crucial role in its efficacy against these bacteria, with specific substituents enhancing or diminishing activity .
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Human Colon Carcinoma (HTC-116) | 15.5 |
| Hepatocellular Carcinoma (HepG-2) | 12.3 |
The presence of the pyrano-thiazole core structure is believed to enhance the interaction with cellular targets involved in cancer progression .
Antioxidant Properties
The antioxidant activity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that it possesses considerable antioxidant potential:
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
This property is attributed to the ability of the compound to donate electrons and neutralize free radicals .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study involving various thiazole derivatives revealed that modifications at the thiazole ring significantly influenced antibacterial potency. The study concluded that certain structural features are critical for enhancing antimicrobial activity .
- Cytotoxicity Evaluation : In a comparative analysis with known anticancer agents, the compound demonstrated superior cytotoxic effects against HepG-2 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Antioxidant Mechanism Exploration : A detailed investigation into the antioxidant mechanisms indicated that the compound effectively reduces oxidative stress markers in cellular models, suggesting its potential role in preventing oxidative damage-related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
